2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride, commonly known as ketamine hydrochloride, is a synthetic compound belonging to the arylcyclohexylamine class. [] Its primary role in scientific research stems from its pharmacological properties, particularly its function as an NMDA receptor antagonist. [, ] This property makes it a valuable tool in various research areas, including neurobiology, pharmacology, and toxicology.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride is a synthetic compound belonging to the class of arylcyclohexylamines. This compound is notable for its structural similarity to ketamine, a well-known anesthetic and dissociative agent. The compound is characterized by the presence of a methoxy group on the phenyl ring and a methylamino group attached to the cyclohexanone structure, which influences its pharmacological properties.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride falls under the following classifications:
The synthesis of 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride typically involves the following steps:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride features:
The compound can participate in various chemical reactions due to its functional groups:
Reactivity can be influenced by environmental factors such as pH and temperature. Detailed reaction mechanisms should be studied using kinetic analysis and spectroscopic methods to understand the pathways involved.
The mechanism of action for 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride is not fully elucidated but is believed to involve:
Relevant data should be obtained from material safety data sheets or specific experimental studies for comprehensive safety handling guidelines.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride has potential applications in:
Further studies are necessary to fully explore its therapeutic potential and safety profile in clinical settings.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride represents a structurally specialized N-substituted arylcyclohexylamine derivative characterized by a stereogenic carbon center at the cyclohexanone α-position. This aminoketone features a hydrochloride salt formulation that enhances stability for research applications. Its core structure positions it within a class of conformationally flexible molecules that demonstrate significant potential for modulating central nervous system targets. The compound's molecular architecture combines an aromatic 3-methoxyphenyl moiety with a N-methylated aminocyclohexanone system, creating a distinct three-dimensional pharmacophore that differentiates it from classical aminoketones. This structural complexity enables unique interactions with biological targets, particularly ionotropic glutamate receptors, making it a compound of substantial interest in neuropharmacological research.
The compound exhibits systematic chemical nomenclature and defining characteristics essential for precise scientific identification:
Table 1: Chemical Identification Profile
Nomenclature System | Designation |
---|---|
IUPAC Name | 2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride |
CAS Registry Number | 1781829-56-8 |
Molecular Formula | C₁₄H₂₀ClNO₂ |
Molecular Weight | 269.77 g/mol |
Structural Features | Cyclohexanone scaffold substituted at C2 with 3-methoxyphenyl and methylamino groups; hydrochloride salt |
Systematic naming follows IUPAC conventions where the parent cyclohexanone ring positions the 3-methoxyphenyl and methylamino substituents at the chiral C2 carbon. The hydrochloride salt formation occurs via protonation of the secondary amine nitrogen. The 3-methoxyphenyl moiety contains a methoxy group (-OCH₃) para to the bond attachment on the phenyl ring, creating distinct electronic properties compared to ortho- or meta-substituted analogs. The stereochemistry at C2 remains undefined in racemic mixtures typically supplied for research purposes [1] [5].
The compound exists as a solid at standard temperature and pressure, with suppliers specifying a minimum purity of 95% for research samples. Chromatographic and spectroscopic characterization (including NMR, mass spectrometry, and HPLC) must be independently performed by researchers due to the absence of certified analytical data from commercial sources [1] [3].
The emergence of 2-(3-methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride represents a deliberate structural evolution within the arylcyclohexylamine class. This compound was developed following increased research interest in N-substituted derivatives of ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone). Chemists systematically modified the ketamine scaffold through two strategic alterations: (1) replacement of the ortho-chloro substituent with a meta-methoxy group on the phenyl ring, and (2) methylation of the amine nitrogen to create a secondary amine hydrochloride salt. These modifications were designed to probe structure-activity relationships related to NMDA receptor affinity while potentially altering metabolic stability [4].
Commercial availability emerged through specialized chemical programs targeting early-stage researchers. Sigma-Aldrich introduced the compound under its AldrichCPR (Chemical Provider for Research) collection, explicitly noting its status as a rare chemical substance provided without analytical certification. The supplier disclaimer emphasizes that "Sigma-Aldrich does not collect analytical data for this product" and that "Buyer assumes responsibility to confirm product identity and/or purity" [1] [3]. This reflects the compound's status as a research chemical intended exclusively for investigative applications rather than clinical use. The historical significance lies in its role as a structural intermediate between first-generation dissociative anesthetics and designer research compounds targeting central nervous system receptors.
2-(3-Methoxyphenyl)-2-(methylamino)cyclohexanone hydrochloride occupies a crucial position in neuropharmacology research due to its structural relationship with established NMDA receptor antagonists. While not directly studied in published clinical research, its structural analog methoxetamine (MXE; 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) demonstrates potent non-competitive NMDA receptor antagonism [4]. The methylamino variant serves as:
A Pharmacological Probe: The compound enables exploration of N-alkyl chain length effects on NMDA receptor binding kinetics. Replacement of the ethyl group in MXE with a methyl group creates a structural variant that helps elucidate the steric and electronic requirements for NMDA receptor channel blockade.
Metabolic Pathway Indicator: Comparative studies with N-ethyl analogs allow researchers to investigate N-dealkylation metabolism, the primary route for arylcyclohexylamine biotransformation. The methylamino group potentially alters metabolic stability compared to ethylamino derivatives, influencing blood-brain barrier penetration and duration of action [4].
Precision-Tuned Neuropharmacological Tool: Positioned as a structural hybrid between ketamine and newer designer arylcyclohexylamines, this compound facilitates targeted exploration of psychopharmacological mechanisms:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1